Carveol

Beschreibung

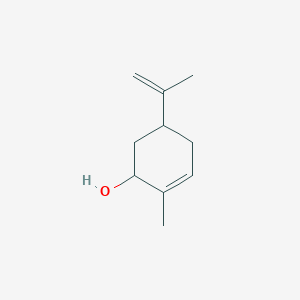

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(11)6-9/h4,9-11H,1,5-6H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAVONGHXFVOKBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(CC1O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Record name | CARVEOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19960 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3024736 | |

| Record name | Carveol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Carveol is a clear colorless liquid. Insoluble in water., colourless to pale yellow liquid with a spearminty odour | |

| Record name | CARVEOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19960 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carveol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/349/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

439 to 441 °F at 751 mmHg (NTP, 1992), 226.00 to 227.00 °C. @ 751.00 mm Hg | |

| Record name | CARVEOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19960 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carveol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036083 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble (NTP, 1992), soluble in alcohol, 1 ml in 1 ml 95% alcohol (in ethanol) | |

| Record name | CARVEOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19960 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carveol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/349/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.496 (NTP, 1992) - Denser than water; will sink, 0.947-0.953 | |

| Record name | CARVEOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19960 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carveol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/349/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

99-48-9, 2102-58-1 | |

| Record name | CARVEOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19960 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carveol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carveol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CARVEOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68313 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carveol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-mentha-1(6),8-dien-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.507 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1S-trans)-2-methyl-5-(1-methylvinyl)cyclohex-2-en-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.608 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Carveol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036083 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

208 °F (NTP, 1992) | |

| Record name | CARVEOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19960 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

The Biological Activities of Carveol: A Technical Guide

An In-depth Examination of a Promising Monoterpenoid for Researchers, Scientists, and Drug Development Professionals

Carveol, a naturally occurring monocyclic monoterpenoid alcohol found in the essential oils of plants like spearmint and caraway, has emerged as a compound of significant interest in the scientific community.[1][2] Possessing a range of bioactive properties, this compound is being investigated for its potential therapeutic applications in various domains, including oncology, inflammatory disorders, and infectious diseases. This technical guide provides a comprehensive overview of the biological activities of this compound, with a focus on its molecular mechanisms, supported by quantitative data and detailed experimental methodologies.

Antioxidant and Anti-inflammatory Activities

This compound has demonstrated potent antioxidant and anti-inflammatory effects, primarily through the modulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][4][5] Nrf2 is a master regulator of the cellular antioxidant response, and its activation by this compound leads to the upregulation of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1) and thioredoxin (TRX).[3][6]

Modulation of the Nrf2 Signaling Pathway

Studies have shown that this compound can protect against acetaminophen (APAP)-induced hepatotoxicity by activating the Nrf2 pathway.[3][7] In a mouse model of APAP-induced liver injury, administration of this compound at a dose of 15 mg/kg significantly increased the expression of Nrf2, HO-1, and TRX.[3] This protective effect was abrogated by the use of an Nrf2 inhibitor, all-trans retinoic acid (ATRA), confirming the Nrf2-dependent mechanism of this compound.[3] Furthermore, this compound has been shown to ameliorate lipopolysaccharide (LPS)-induced neuroinflammation by activating the Nrf2/HO-1 signaling pathway.[6]

Inhibition of Pro-inflammatory Mediators

This compound also exerts its anti-inflammatory effects by downregulating the expression of pro-inflammatory mediators. It has been shown to significantly reduce the expression of c-Jun N-terminal kinase (JNK), tumor necrosis factor-alpha (TNF-α), cyclooxygenase-2 (COX-2), and phosphorylated nuclear factor-kappa B (p-NFκB) in a dose-dependent manner.[3][8]

References

- 1. This compound | C10H16O | CID 7438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound a Naturally-Derived Potent and Emerging Nrf2 Activator Protects Against Acetaminophen-Induced Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Attenuates Seizure Severity and Neuroinflammation in Pentylenetetrazole-Kindled Epileptic Rats by Regulating the Nrf2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Promotes Nrf2 Contribution in Depressive Disorders through an Anti-inflammatory Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound Promotes Nrf2 Contribution in Depressive Disorders through an Anti-inflammatory Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound a Naturally-Derived Potent and Emerging Nrf2 Activator Protects Against Acetaminophen-Induced Hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Neuroprotective Mechanisms of Carveol in Neuronal Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carveol, a naturally occurring monoterpenoid, has emerged as a promising neuroprotective agent with significant therapeutic potential for a range of neurological disorders. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's effects on neuronal cells. The primary mechanism of action revolves around the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of cellular antioxidant responses and anti-inflammatory processes. This compound effectively mitigates oxidative stress and neuroinflammation by upregulating Nrf2 and its downstream target, Heme Oxygenase-1 (HO-1), leading to the enhanced expression of antioxidant enzymes. Additionally, evidence suggests this compound's interaction with Transient Receptor Potential (TRP) channels and its ability to modulate intracellular calcium signaling and apoptotic pathways. This guide summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling cascades involved, offering a comprehensive resource for researchers and professionals in the field of neuropharmacology and drug development.

Core Mechanism of Action: Nrf2 Signaling Pathway Activation

The most extensively documented mechanism of this compound's neuroprotective action is its ability to activate the Nrf2 signaling pathway. Nrf2 is a transcription factor that plays a pivotal role in the cellular defense against oxidative stress by regulating the expression of a wide array of antioxidant and cytoprotective genes.

Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor protein, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or electrophilic compounds like this compound, Keap1 undergoes a conformational change, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.

Studies have consistently demonstrated that this compound treatment in neuronal cells and animal models of neurological disorders leads to a significant increase in the expression of Nrf2 and its downstream target, HO-1.[1][2][3][4] This activation of the Nrf2/HO-1 axis results in the upregulation of several phase II antioxidant enzymes, including glutathione (GSH), glutathione-S-transferase (GST), and catalase.[1][2] The enhanced antioxidant capacity effectively neutralizes reactive oxygen species (ROS) and reduces lipid peroxidation (LPO), thereby protecting neurons from oxidative damage.[1][5]

The critical role of the Nrf2 pathway in this compound-mediated neuroprotection has been further validated by experiments using Nrf2 inhibitors, such as all-trans retinoic acid (ATRA).[1][3][5] Co-administration of ATRA with this compound has been shown to abrogate the protective effects of this compound, leading to increased neuronal damage and inflammation.[1][3][5]

Signaling Pathway Diagram: this compound-Mediated Nrf2 Activation

Caption: this compound activates the Nrf2 signaling pathway, promoting neuroprotection.

Modulation of Inflammatory and Apoptotic Pathways

Chronic neuroinflammation is a key contributor to the pathogenesis of many neurodegenerative diseases. This compound has demonstrated potent anti-inflammatory effects in neuronal contexts.[6] This is, in part, a downstream consequence of Nrf2 activation, as HO-1 possesses anti-inflammatory properties.

Furthermore, this compound has been shown to suppress the expression of pro-inflammatory mediators. In models of neuroinflammation, this compound treatment significantly reduced the levels of tumor necrosis factor-alpha (TNF-α), cyclooxygenase-2 (COX-2), and the phosphorylation of c-Jun N-terminal kinase (p-JNK).[1][7]

In addition to its anti-inflammatory effects, this compound exhibits anti-apoptotic properties in neuronal cells. Studies have shown that this compound can attenuate apoptosis by reducing the expression of pro-apoptotic proteins such as Bax and cleaved caspase-3, while increasing the expression of the anti-apoptotic protein Bcl-2.[8][9] This modulation of apoptotic signaling contributes to enhanced neuronal survival in the face of neurotoxic insults.

Logical Relationship Diagram: this compound's Anti-inflammatory and Anti-apoptotic Effects

Caption: this compound promotes neuronal survival by inhibiting neuroinflammation and apoptosis.

Interaction with TRP Channels and Calcium Signaling

Emerging evidence suggests that this compound may also exert its effects on neuronal cells through the modulation of Transient Receptor Potential (TRP) channels. Specifically, this compound has been identified as an activator of TRPV3, a warmth-sensitive ion channel.[10][11] The activation of TRPV3 by other monoterpenes like carvacrol has been shown to elicit sensations of warmth.[10]

While the direct downstream consequences of TRPV3 activation by this compound in the context of neuroprotection are still under investigation, the modulation of ion channels represents a plausible mechanism for influencing neuronal excitability and signaling. It is important to note that the related compound, carvedilol, has been shown to inhibit oscillatory intracellular calcium changes.[12] Although carvedilol is a different molecule, this finding suggests that the modulation of calcium signaling could be a class effect of related compounds. Excessive intracellular calcium is a key mediator of neuronal excitotoxicity.[4] Therefore, if this compound can modulate calcium influx, this could be another significant neuroprotective mechanism. Further research is warranted to fully elucidate the role of this compound in regulating intracellular calcium dynamics in neurons.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies investigating the effects of this compound on neuronal cells.

Table 1: Effect of this compound on Antioxidant Enzyme Levels and Oxidative Stress Markers

| Parameter | Model System | Treatment | Result | Reference |

| Nrf2 Expression | LPS-treated rat brain | This compound (20 mg/kg) | Significant increase vs. LPS group | [1] |

| HO-1 Expression | LPS-treated rat brain | This compound (20 mg/kg) | Significant increase vs. LPS group | [1] |

| Glutathione (GSH) | LPS-treated rat brain | This compound (20 mg/kg) | Significant increase vs. LPS group | [1] |

| Lipid Peroxidation (LPO) | LPS-treated rat brain | This compound (20 mg/kg) | Significant decrease vs. LPS group | [1] |

| Reactive Oxygen Species (ROS) | LPS-treated rat brain | This compound (20 mg/kg) | Significant decrease vs. LPS group | [1] |

| Superoxide Dismutase (SOD) | PTZ-kindled rat brain | This compound (10 & 20 mg/kg) | Significant increase vs. PTZ group | [2] |

| Catalase | PTZ-kindled rat brain | This compound (10 & 20 mg/kg) | Significant increase vs. PTZ group | [2] |

Table 2: Effect of this compound on Inflammatory and Apoptotic Markers

| Parameter | Model System | Treatment | Result | Reference |

| TNF-α | LPS-treated rat brain | This compound (20 mg/kg) | Significant decrease vs. LPS group | [1] |

| COX-2 | LPS-treated rat brain | This compound (20 mg/kg) | Significant decrease vs. LPS group | [1] |

| p-JNK | MCAO rat brain | This compound | Significant decrease vs. MCAO group | [3] |

| Caspase-3 | MCAO rat brain | This compound (20 mg/kg) | Significant attenuation of expression | [4] |

| Bax | OGD/R-PC12 cells | Carvedilol (related compound) | Decreased expression | [8][9] |

| Bcl-2 | OGD/R-PC12 cells | Carvedilol (related compound) | Increased expression | [8][9] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's mechanism of action.

Neuronal Cell Culture and this compound Treatment

Objective: To culture primary neurons or neuronal cell lines and treat them with this compound to assess its effects.

Materials:

-

Neuronal cell line (e.g., PC12, SH-SY5Y) or primary cortical neurons.

-

Complete culture medium (e.g., DMEM/F12 supplemented with 10% FBS, 1% penicillin-streptomycin).

-

Poly-L-lysine or other appropriate coating for culture vessels.

-

This compound stock solution (dissolved in a suitable solvent like DMSO).

-

Phosphate-buffered saline (PBS).

-

Incubator (37°C, 5% CO2).

Protocol:

-

Coat culture plates or flasks with poly-L-lysine according to the manufacturer's instructions to promote neuronal attachment.

-

Seed the neuronal cells at a predetermined density in the coated culture vessels.

-

Allow the cells to adhere and grow for 24-48 hours in a humidified incubator.

-

Prepare working concentrations of this compound by diluting the stock solution in a complete culture medium. A vehicle control (medium with the same concentration of solvent) should also be prepared.

-

Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.

-

Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Following treatment, the cells can be harvested for various downstream analyses, such as viability assays, protein extraction, or RNA isolation.

Measurement of Intracellular Calcium Levels

Objective: To measure changes in intracellular calcium concentration in neuronal cells following treatment with this compound.

Materials:

-

Neuronal cells cultured on glass-bottom dishes or coverslips.

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

-

Pluronic F-127.

-

Hanks' Balanced Salt Solution (HBSS) or another physiological buffer.

-

Fluorescence microscope equipped with an appropriate filter set and a digital camera.

-

Image analysis software.

Protocol:

-

Culture neuronal cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy.

-

Prepare a loading buffer containing the calcium indicator dye (e.g., 2-5 µM Fura-2 AM) and a small amount of Pluronic F-127 (to aid in dye solubilization) in HBSS.

-

Wash the cells once with HBSS.

-

Incubate the cells with the loading buffer for 30-60 minutes at 37°C in the dark.

-

Wash the cells two to three times with HBSS to remove excess dye.

-

Mount the dish or coverslip on the stage of the fluorescence microscope.

-

Acquire baseline fluorescence images. For ratiometric dyes like Fura-2, images are typically acquired at two excitation wavelengths (e.g., 340 nm and 380 nm) with emission collected at ~510 nm.

-

Apply this compound at the desired concentration to the cells.

-

Immediately begin acquiring a time-lapse series of fluorescence images to monitor changes in intracellular calcium levels.

-

Analyze the fluorescence intensity or ratio over time to quantify changes in calcium concentration.

Western Blot Analysis for Signaling Proteins

Objective: To determine the expression levels of key proteins in signaling pathways (e.g., Nrf2, HO-1, p-JNK, cleaved caspase-3) in response to this compound treatment.

Materials:

-

This compound-treated and control neuronal cell lysates.

-

RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

PVDF or nitrocellulose membranes.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies specific to the target proteins.

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system for chemiluminescence detection.

Protocol:

-

Lyse the treated and control cells in lysis buffer and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Cell Viability Assay (MTT Assay)

Objective: To assess the effect of this compound on the viability of neuronal cells.

Materials:

-

Neuronal cells seeded in a 96-well plate.

-

This compound solutions at various concentrations.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Microplate reader.

Protocol:

-

Seed neuronal cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound and a vehicle control for the desired duration (e.g., 24 or 48 hours).

-

After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control group.

Experimental Workflow Diagram

Caption: A typical experimental workflow for investigating this compound's effects on neuronal cells.

Conclusion and Future Directions

This compound demonstrates significant neuroprotective potential primarily through the robust activation of the Nrf2 antioxidant response pathway. By upregulating key antioxidant enzymes and suppressing pro-inflammatory and pro-apoptotic signaling, this compound effectively shields neuronal cells from oxidative stress and inflammation-mediated damage. While the modulation of TRP channels and intracellular calcium signaling presents an intriguing additional mechanism, further investigation is required to fully delineate its contribution to this compound's overall neuroprotective profile.

Future research should focus on:

-

Elucidating the precise molecular interactions between this compound and the Keap1-Nrf2 complex.

-

Investigating the specific role of TRPV3 activation in this compound-mediated neuroprotection.

-

Conducting comprehensive studies on the impact of this compound on intracellular calcium homeostasis in various neuronal subtypes.

-

Evaluating the therapeutic efficacy of this compound in a broader range of preclinical models of neurodegenerative diseases.

A deeper understanding of these aspects will be crucial for the translation of this compound from a promising natural compound to a clinically viable therapeutic agent for the treatment of neurological disorders.

References

- 1. This compound Promotes Nrf2 Contribution in Depressive Disorders through an Anti-inflammatory Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Attenuates Seizure Severity and Neuroinflammation in Pentylenetetrazole-Kindled Epileptic Rats by Regulating the Nrf2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Potent Natural Antioxidant this compound Attenuates MCAO-Stress Induced Oxidative, Neurodegeneration by Regulating the Nrf-2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Potent Natural Antioxidant this compound Attenuates MCAO-Stress Induced Oxidative, Neurodegeneration by Regulating the Nrf-2 Pathway [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Ameliorative effect of this compound on scopolamine-induced memory impairment in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. RETRACTED: this compound ameliorates mercury-induced oxidative stress, neuroinflammation, and neurodegeneration in a mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Carvedilol Reduces the Neuronal Apoptosis after Ischemic Stroke by Modulating Activator of Transcription 3 Expression in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. d-nb.info [d-nb.info]

- 10. Herbal Compounds and Toxins Modulating TRP Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scienceopen.com [scienceopen.com]

- 12. Carvedilol selectively inhibits oscillatory intracellular calcium changes evoked by human alpha1D- and alpha1B-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Carveol Signaling Pathways in Cancer Chemoprevention: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carveol, a naturally occurring monoterpenoid alcohol found in the essential oils of spearmint, caraway, and dill, has emerged as a promising agent in cancer chemoprevention. This technical guide provides a comprehensive overview of the molecular signaling pathways modulated by this compound in the context of cancer. Drawing from in vitro and in vivo studies, this document details this compound's mechanisms of action, including the induction of S-phase cell cycle arrest and the activation of the Nrf2 antioxidant response pathway. Quantitative data on its cytotoxic effects against various cancer cell lines are presented for comparative analysis. Furthermore, this guide outlines detailed experimental protocols for key assays and provides visualizations of the implicated signaling pathways to facilitate further research and drug development efforts.

Introduction

Monoterpenes, a class of naturally occurring compounds found in the essential oils of many plants, have garnered significant attention for their potential therapeutic properties, including anticancer activities. This compound (p-mentha-6,8-dien-2-ol) is a monocyclic monoterpenoid alcohol that has demonstrated notable chemopreventive effects, particularly in preclinical models of mammary carcinogenesis.[1] Its ability to modulate critical cellular processes in cancer cells underscores its potential as a lead compound for the development of novel cancer chemopreventive and therapeutic agents. This guide synthesizes the current understanding of this compound's mechanisms of action at the molecular level, with a focus on its impact on key signaling pathways that govern cancer cell proliferation, survival, and stress responses.

Core Signaling Pathways Modulated by this compound

This compound exerts its anticancer effects through the modulation of several key signaling pathways. The most well-documented of these are the Nrf2 antioxidant response pathway and the cell cycle regulatory machinery.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular defense against oxidative stress by regulating the expression of a wide array of antioxidant and detoxifying enzymes.[2][3][4] this compound has been identified as a potent activator of the Nrf2 signaling pathway.[2][5][6]

Mechanism of Activation: Under normal conditions, Nrf2 is kept at low levels in the cytoplasm through its interaction with Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to inducers like this compound, this interaction is disrupted, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, thereby initiating their transcription.[2][5][6]

Downstream Effects: Activation of the Nrf2 pathway by this compound leads to the increased expression of several Phase II detoxifying and antioxidant enzymes, including:

-

Heme Oxygenase-1 (HO-1): An enzyme with antioxidant and anti-inflammatory properties.

-

Thioredoxin (TRX): A protein that plays a key role in redox signaling and antioxidant defense.

This upregulation of the cellular antioxidant capacity is a key mechanism behind this compound's chemopreventive effects, as it helps to mitigate the oxidative stress that can contribute to carcinogenesis.[2][5][6]

Caption: this compound-mediated activation of the Nrf2 signaling pathway.

Cell Cycle Regulation

This compound has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest, specifically in the S-phase.[7] The S-phase is the period of the cell cycle during which DNA is replicated. Arresting cells in this phase can prevent them from dividing and can trigger apoptosis if the DNA damage is irreparable.

While the precise molecular mechanism of this compound-induced S-phase arrest is not yet fully elucidated, it is hypothesized to involve the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs) that are active during the S-phase.

Caption: this compound-induced S-phase cell cycle arrest.

Quantitative Data on Cytotoxic Activity

The cytotoxic effects of this compound have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a substance needed to inhibit a biological process by half, are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) |

| P-815 | Murine Mastocytoma | 0.09 |

| K-562 | Human Chronic Myeloid Leukemia | 0.24 |

| CEM | Human T-cell Leukemia | 0.24 |

| MCF-7 | Human Breast Adenocarcinoma | 0.26 |

Data extracted from a comparative study of natural monoterpenes.[7]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of this compound's anticancer effects.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.

-

Treatment with this compound: Prepare serial dilutions of this compound in serum-free medium. Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a negative control (medium only).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the results to determine the IC50 value.

Caption: Experimental workflow for the MTT assay.

Western Blot Analysis for Nrf2 Activation

Western blotting is used to detect the levels of specific proteins in a sample. This protocol is for detecting the nuclear translocation of Nrf2.

Protocol:

-

Cell Treatment and Lysis: Treat cancer cells with this compound for the desired time. Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercially available kit or standard laboratory protocols.

-

Protein Quantification: Determine the protein concentration of the nuclear and cytoplasmic lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel. Run the gel to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for Nrf2 overnight at 4°C. Also, probe for loading controls for the nuclear (e.g., Lamin B1) and cytoplasmic (e.g., GAPDH) fractions.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities to determine the relative levels of Nrf2 in the cytoplasm and nucleus.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is a common method to analyze the distribution of cells in different phases of the cell cycle.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with this compound for the desired time. Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells for at least 30 minutes on ice or store at -20°C.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

-

Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases.

Conclusion and Future Directions

The available evidence strongly suggests that this compound is a promising natural compound for cancer chemoprevention. Its ability to activate the Nrf2 antioxidant response pathway provides a clear mechanism for its protective effects against carcinogenic insults. Furthermore, its capacity to induce S-phase cell cycle arrest highlights its potential to inhibit the proliferation of cancer cells.

However, further research is warranted to fully elucidate the molecular mechanisms underlying this compound's anticancer activities. Future studies should focus on:

-

Identifying the specific molecular targets of this compound in the S-phase cell cycle machinery.

-

Investigating the effects of this compound on other critical cancer signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, for which there is currently limited direct evidence.

-

Conducting more extensive in vivo studies to evaluate the efficacy and safety of this compound in various cancer models and to determine optimal dosing and treatment regimens.

-

Exploring the potential synergistic effects of this compound with existing chemotherapeutic agents.

A deeper understanding of this compound's multifaceted mechanisms of action will be crucial for its successful translation into clinical applications for cancer prevention and therapy.

References

- 1. texaschildrens.org [texaschildrens.org]

- 2. This compound a Naturally-Derived Potent and Emerging Nrf2 Activator Protects Against Acetaminophen-Induced Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | this compound a Naturally-Derived Potent and Emerging Nrf2 Activator Protects Against Acetaminophen-Induced Hepatotoxicity [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. "this compound a Naturally-Derived Potent and Emerging Nrf2 Activator Protect" by Zaif Ur Rahman, Lina Tariq Al Kury et al. [zuscholars.zu.ac.ae]

- 7. researchgate.net [researchgate.net]

Carveol: A Potential Therapeutic Agent for Neurodegenerative Diseases - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's disease, represent a significant and growing global health challenge. These disorders are characterized by the progressive loss of structure and function of neurons in the central nervous system. A common thread linking these pathologies is the intricate interplay of oxidative stress, chronic neuroinflammation, and apoptosis. Emerging research has identified carveol, a naturally occurring monoterpenoid alcohol found in the essential oils of various plants, as a promising neuroprotective agent. This technical guide provides an in-depth overview of the therapeutic potential of this compound, focusing on its mechanisms of action, experimental evidence from preclinical models, and detailed methodologies for its evaluation.

Mechanism of Action: A Multi-Target Approach

This compound exerts its neuroprotective effects through the modulation of several key signaling pathways, primarily centered around antioxidant and anti-inflammatory responses.

Activation of the Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of cytoprotective genes.

Studies have consistently demonstrated that this compound is a potent activator of the Nrf2 pathway.[1][2] Treatment with this compound leads to the upregulation of Nrf2 and its downstream targets, including heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase-1 (NQO-1), and various antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione (GSH).[3][4] This enhancement of the endogenous antioxidant defense system is a cornerstone of this compound's neuroprotective activity. The critical role of this pathway is underscored by experiments where the inhibition of Nrf2 using all-trans retinoic acid (ATRA) abrogates the protective effects of this compound.[3]

Figure 1: this compound-mediated activation of the Nrf2 signaling pathway.

Inhibition of NF-κB and MAPK/JNK Signaling Pathways

Chronic neuroinflammation is a key driver of neuronal damage in neurodegenerative diseases. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central mediator of inflammation, controlling the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), as well as enzymes like cyclooxygenase-2 (COX-2).

This compound has been shown to effectively suppress the activation of the NF-κB pathway.[2] It inhibits the phosphorylation of NF-κB, preventing its translocation to the nucleus and thereby downregulating the expression of inflammatory mediators.[3]

Furthermore, this compound modulates the c-Jun N-terminal kinase (JNK) signaling pathway, which is a part of the mitogen-activated protein kinase (MAPK) family. The JNK pathway is implicated in stress-induced inflammatory cascades and apoptosis. By reducing the phosphorylation of JNK, this compound mitigates downstream inflammatory and apoptotic events.

Figure 2: Inhibition of NF-κB and JNK signaling by this compound.

Quantitative Data from Preclinical Studies

The neuroprotective effects of this compound have been quantified in various preclinical models of neurodegenerative diseases. The following tables summarize key findings.

Table 1: Effects of this compound on Biomarkers of Oxidative Stress and Inflammation

| Model | Treatment | Biomarker | Change vs. Disease Control | Reference |

| Scopolamine-induced Amnesia (Rats) | This compound (200 mg/kg) | Lipid Peroxidation (LPO) | ↓ | [2] |

| Glutathione (GSH) | ↑ | [2] | ||

| Catalase (CAT) | ↑ | [2] | ||

| TNF-α | ↓ | [2] | ||

| NF-κB | ↓ | [2] | ||

| COX-2 | ↓ | [2] | ||

| MCAO-induced Ischemic Stroke (Rats) | This compound (20 mg/kg) | LPO | ↓ (from 119.8 to 63.14 nmol/mg protein) | [5] |

| GSH | ↑ (from 13.65 to 41.4 nmol/mg protein) | [6] | ||

| Catalase | ↑ (from 8.22 to 17.1 U/mg protein) | [6] | ||

| TNF-α | ↓ | [5] | ||

| p-NFκB | ↓ | [3] | ||

| Nrf2 | ↑ | [5] | ||

| HO-1 | ↑ | [5] | ||

| PTZ-induced Seizures (Rats) | This compound (20 mg/kg) | LPO | ↓ | [7] |

| SOD | ↑ | [7] | ||

| Catalase | ↑ | [7] | ||

| TNF-α | ↓ | [7] | ||

| NF-κB | ↓ | [7] | ||

| COX-2 | ↓ | [7] | ||

| Nrf2 | ↑ | [7] | ||

| HO-1 | ↑ | [7] | ||

| Aβ-induced Alzheimer's Model (Rats) | (-)-cis-carveol (3%) | LPO (MDA levels) | ↓ | [1] |

| SOD | ↑ | [1] | ||

| GPx | ↑ | [1] | ||

| GSH | ↑ | [1] |

Table 2: Effects of this compound on Behavioral Outcomes

| Model | Behavioral Test | Treatment | Outcome vs. Disease Control | Reference |

| Scopolamine-induced Amnesia (Rats) | Morris Water Maze | This compound (50, 100, 200 mg/kg) | ↓ Escape Latency | [2][8] |

| ↑ Time in Target Quadrant | [2][8] | |||

| Y-Maze | This compound (50, 100, 200 mg/kg) | ↑ Spontaneous Alternations | [2][8] | |

| Aβ-induced Alzheimer's Model (Rats) | Y-Maze | (-)-cis-carveol (1% and 3%) | ↑ Spontaneous Alternation Percentage | [1] |

| Radial Arm Maze | (-)-cis-carveol (1% and 3%) | ↓ Working and Reference Memory Errors | [1] | |

| MCAO-induced Ischemic Stroke (Rats) | Neurological Deficit Score | This compound (10, 20 mg/kg) | ↓ Score (Improved Function) | [5] |

| Infarct Volume | This compound (20 mg/kg) | ↓ (from 33.14% to 19.2%) | [5] | |

| PTZ-induced Seizures (Rats) | Seizure Score | This compound (10, 20 mg/kg) | ↓ Seizure Severity | [7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following section outlines the protocols for key experiments used to evaluate the neuroprotective effects of this compound.

Figure 3: General experimental workflow for evaluating this compound.

Animal Models of Neurodegenerative Diseases

-

Scopolamine-Induced Amnesia Model: [2][8]

-

Animals: Male Sprague-Dawley rats (200-250 g).

-

Acclimatization: House animals under standard laboratory conditions for at least one week prior to the experiment.

-

Grouping: Randomly divide animals into groups: Saline control, Scopolamine control, this compound treatment groups (e.g., 50, 100, 200 mg/kg), and a positive control group (e.g., Donepezil 5 mg/kg).

-

Drug Administration: Administer this compound or vehicle intraperitoneally (IP) daily for a specified period (e.g., 28 days).

-

Induction of Amnesia: Administer scopolamine (1 mg/kg, IP) 30-60 minutes after the final this compound/vehicle administration.

-

Behavioral Testing: Conduct behavioral tests (e.g., Morris Water Maze, Y-Maze) 30 minutes after scopolamine injection.

-

-

Lipopolysaccharide (LPS)-Induced Neuroinflammation Model: [9][10]

-

Animals: Male C57BL/6 mice or Sprague-Dawley rats.

-

Drug Administration: Pre-treat animals with this compound (e.g., 20, 50 mg/kg, IP) or vehicle for a specified number of days.

-

Induction of Neuroinflammation: Administer a single or repeated dose of LPS (e.g., 250 µg/kg or 1 mg/kg, IP).

-

Tissue Collection: Euthanize animals at a specific time point after the final LPS injection (e.g., 24 hours) and collect brain tissue for biochemical and histological analysis.

-

-

Middle Cerebral Artery Occlusion (MCAO) Model of Ischemic Stroke: [5][11]

-

Animals: Male Sprague-Dawley rats (250-300 g).

-

Anesthesia: Anesthetize the rats (e.g., isoflurane).

-

Surgical Procedure:

-

Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the distal ECA and the CCA.

-

Insert a nylon monofilament suture (e.g., 4-0) into the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).

-

-

Occlusion and Reperfusion: Maintain the occlusion for a specific duration (e.g., 90 minutes) and then withdraw the filament to allow for reperfusion.

-

Treatment: Administer this compound (e.g., 10, 20 mg/kg) at the onset of reperfusion.

-

Evaluation: Assess neurological deficits, infarct volume, and perform biochemical/histological analyses at a predetermined time point post-MCAO (e.g., 72 hours).

-

Behavioral Tests

-

Morris Water Maze (MWM): [2][8]

-

Apparatus: A circular pool (e.g., 150 cm in diameter) filled with opaque water (22-25°C) containing a hidden escape platform.

-

Acquisition Phase (Training):

-

Place the rat into the pool facing the wall from one of four starting positions.

-

Allow the rat to swim and find the hidden platform (maximum 60-90 seconds).

-

If the rat fails to find the platform, guide it to it.

-

Allow the rat to remain on the platform for 15-30 seconds.

-

Conduct 4 trials per day for 3-5 consecutive days.

-

-

Probe Trial (Memory Test):

-

On the day after the last training session, remove the platform.

-

Allow the rat to swim freely for 60 seconds.

-

Record the time spent in the target quadrant where the platform was previously located.

-

-

-

-

Apparatus: A Y-shaped maze with three identical arms.

-

Procedure:

-

Place the animal at the center of the maze.

-

Allow the animal to freely explore the maze for a set period (e.g., 8 minutes).

-

Record the sequence of arm entries.

-

-

Data Analysis:

-

An arm entry is counted when all four paws are within the arm.

-

A spontaneous alternation is defined as consecutive entries into three different arms.

-

Calculate the percentage of spontaneous alternation as: [(Number of alternations) / (Total number of arm entries - 2)] x 100.

-

-

Biochemical Assays

-

ELISA for Inflammatory Cytokines (e.g., TNF-α):

-

Sample Preparation: Homogenize brain tissue (cortex or hippocampus) in a suitable lysis buffer containing protease inhibitors. Centrifuge the homogenate and collect the supernatant.

-

Assay Procedure: Use a commercial ELISA kit according to the manufacturer's instructions. This typically involves adding the sample to a microplate pre-coated with an antibody specific for the target cytokine, followed by the addition of a detection antibody and a substrate for color development.

-

Quantification: Measure the absorbance at the appropriate wavelength using a microplate reader and calculate the concentration of the cytokine based on a standard curve.

-

-

Western Blot for Protein Expression (e.g., Nrf2, COX-2):

-

Protein Extraction: Extract total or nuclear proteins from brain tissue using appropriate lysis buffers.

-

Protein Quantification: Determine the protein concentration of each sample using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-Nrf2, anti-COX-2).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. Quantify band intensity using densitometry software.

-

-

Lipid Peroxidation (LPO) Assay (TBARS Method):

-

Sample Preparation: Homogenize brain tissue in a suitable buffer.

-

Reaction: Add thiobarbituric acid (TBA) reagent to the homogenate and incubate at 95°C for a specified time (e.g., 60 minutes). This reaction forms a colored product with malondialdehyde (MDA), an end-product of lipid peroxidation.

-

Measurement: Cool the samples and measure the absorbance of the supernatant at 532 nm.

-

Quantification: Calculate the concentration of MDA using a standard curve.

-

Histopathological Analysis

-

Immunohistochemistry (IHC) for Protein Localization (e.g., COX-2):

-

Tissue Preparation: Perfuse the animals with saline followed by 4% paraformaldehyde. Post-fix the brain tissue and embed in paraffin.

-

Sectioning: Cut thin sections (e.g., 4-5 µm) of the brain tissue using a microtome.

-

Staining:

-

Deparaffinize and rehydrate the tissue sections.

-

Perform antigen retrieval to unmask the epitope.

-

Block endogenous peroxidase activity.

-

Incubate with a primary antibody against the target protein (e.g., anti-COX-2).

-

Incubate with a biotinylated secondary antibody and then with an avidin-biotin-peroxidase complex.

-

Develop the color using a chromogen such as diaminobenzidine (DAB).

-

Counterstain with hematoxylin.

-

-

Imaging and Analysis: Visualize the stained sections under a microscope and quantify the intensity of staining in specific brain regions.

-

Conclusion and Future Directions

The evidence presented in this technical guide strongly supports the potential of this compound as a therapeutic agent for neurodegenerative diseases. Its ability to simultaneously target oxidative stress and neuroinflammation through the modulation of the Nrf2, NF-κB, and JNK signaling pathways makes it a compelling candidate for further investigation. The quantitative data from various preclinical models consistently demonstrate its efficacy in improving both biochemical and behavioral outcomes.

Future research should focus on several key areas. Firstly, further elucidation of the specific molecular targets of this compound within these signaling cascades is warranted. Secondly, studies in a wider range of neurodegenerative disease models, including genetic models, will provide a more comprehensive understanding of its therapeutic potential. Finally, pharmacokinetic and toxicology studies are essential to establish a safety profile and to inform the design of future clinical trials in human subjects. The detailed protocols provided herein should facilitate the continued investigation of this compound and other natural compounds in the quest for effective treatments for these devastating diseases.

References

- 1. (-)-cis-Carveol, a Natural Compound, Improves β-Amyloid-Peptide 1-42-Induced Memory Impairment and Oxidative Stress in the Rat Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ameliorative effect of this compound on scopolamine-induced memory impairment in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. bcn.iums.ac.ir [bcn.iums.ac.ir]

- 5. Potent Natural Antioxidant this compound Attenuates MCAO-Stress Induced Oxidative, Neurodegeneration by Regulating the Nrf-2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Potent Natural Antioxidant this compound Attenuates MCAO-Stress Induced Oxidative, Neurodegeneration by Regulating the Nrf-2 Pathway [frontiersin.org]

- 7. This compound Attenuates Seizure Severity and Neuroinflammation in Pentylenetetrazole-Kindled Epileptic Rats by Regulating the Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ameliorative effect of this compound on scopolamine-induced memory impairment in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Natural Dietary Supplement, Carvacrol, Alleviates LPS-Induced Oxidative Stress, Neurodegeneration, and Depressive-Like Behaviors via the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Anti-Inflammatory Potential of Carveol: A Technical Guide for In Vitro Research

For Immediate Release

This technical guide provides an in-depth analysis of the in vitro anti-inflammatory properties of Carveol, a naturally occurring monoterpenoid. Designed for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, details experimental protocols, and visualizes the underlying molecular mechanisms of this compound's action.

Core Findings: this compound's Efficacy in Mitigating Inflammatory Responses

This compound has demonstrated significant anti-inflammatory effects across a range of in vitro models. Its primary mechanisms involve the suppression of key pro-inflammatory mediators and the modulation of critical signaling pathways.

Quantitative Analysis of Anti-Inflammatory Activity

The following tables summarize the dose-dependent inhibitory effects of this compound on various inflammatory markers.

| Inflammatory Mediator | Cell Line | Inducer | This compound Concentration | % Inhibition / IC50 | Reference |

| Nitric Oxide (NO) | RAW 264.7 Macrophages | LPS | Various | Data suggests dose-dependent reduction. | [1] |

| Prostaglandin E2 (PGE2) | COX-2 Assay | Arachidonic Acid | 0.8 µM | IC50 | [2][3] |

| TNF-α | RAW 264.7 Macrophages | LPS | Dose-dependent | Significant reduction observed. | [4][5][6] |

| IL-1β | RAW 264.7 Macrophages | LPS | Dose-dependent | Significant reduction observed. | [4] |

| IL-6 | RAW 264.7 Macrophages | LPS | Dose-dependent | Significant reduction observed. | [7] |

| COX-2 Expression | Various | Inflammatory Stimuli | Dose-dependent | Significant inhibition reported. | [3][5][6][8] |

| iNOS Expression | Various | Inflammatory Stimuli | Dose-dependent | Significant inhibition reported. | [3][8] |

Note: IC50 values represent the concentration of this compound required to inhibit the response by 50%. The data presented is a synthesis from multiple studies and specific experimental conditions may vary.

Key Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects by targeting crucial signaling cascades within the cell. The primary pathways identified are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Additionally, this compound has been shown to activate the protective Nrf2/HO-1 pathway.[5][8][9][10][11][12][13]

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In response to inflammatory stimuli like Lipopolysaccharide (LPS), the inhibitor of κB (IκBα) is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[9] this compound has been shown to inhibit the phosphorylation of IκBα, thereby preventing p65 translocation and subsequent gene expression.[9]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including JNK, ERK, and p38, is another critical regulator of the inflammatory response.[9] this compound has been found to inhibit the phosphorylation of these key MAPK molecules, leading to a downstream reduction in the production of inflammatory mediators.[9]

Nrf2/HO-1 Signaling Pathway

This compound has also been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[5][9][10][12][13] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins, including Heme oxygenase-1 (HO-1). By activating this pathway, this compound enhances the cellular antioxidant defense, which in turn can suppress inflammation.[6][9][13]

Detailed Experimental Protocols

The following are standardized protocols for key in vitro assays used to evaluate the anti-inflammatory effects of this compound.

Measurement of Nitric Oxide (NO) Production (Griess Assay)

This assay quantifies the accumulation of nitrite, a stable metabolite of NO, in cell culture supernatants.

Materials:

-

RAW 264.7 macrophage cells

-

96-well cell culture plates

-

Lipopolysaccharide (LPS)

-

This compound (test compound)

-

Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

Cell culture medium

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[14]

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.[14]

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.[14]

-

Supernatant Collection: After incubation, carefully collect 100 µL of the cell culture supernatant from each well.[14]

-

Griess Reaction:

-

In a new 96-well plate, add 50 µL of supernatant.

-

Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a sodium nitrite standard curve.

Measurement of Pro-Inflammatory Cytokines (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines, such as TNF-α, IL-1β, and IL-6, in cell culture supernatants.

Materials:

-

Cell culture supernatants (from this compound and LPS treated cells)

-

Commercially available ELISA kit for the specific cytokine of interest (e.g., mouse TNF-α ELISA kit)

-

96-well ELISA plates (pre-coated with capture antibody)

-

Wash buffer

-

Detection antibody (biotinylated)

-

Avidin-HRP conjugate

-

Substrate solution (e.g., TMB)

-

Stop solution

-

Microplate reader

Procedure:

-

Sample and Standard Preparation: Prepare serial dilutions of the cytokine standard provided in the kit to generate a standard curve.

-

Incubation with Samples: Add 100 µL of standards and cell culture supernatants to the appropriate wells of the pre-coated ELISA plate. Incubate for 2 hours at room temperature.[14]

-

Washing: Aspirate the contents of the wells and wash the plate 3-4 times with wash buffer.[14]

-

Detection Antibody: Add the biotinylated detection antibody to each well and incubate for 1-2 hours at room temperature.[14]

-

Washing: Repeat the washing step.

-

Avidin-HRP Conjugate: Add the Avidin-HRP conjugate to each well and incubate for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Substrate Development: Add the substrate solution to each well and incubate in the dark until a color develops.

-

Stopping the Reaction: Add the stop solution to each well to terminate the reaction.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

Quantification: Calculate the cytokine concentration in the samples by interpolating from the standard curve.

Conclusion

The in vitro evidence strongly supports the anti-inflammatory properties of this compound. Its ability to inhibit the production of key inflammatory mediators and modulate the NF-κB and MAPK signaling pathways underscores its potential as a therapeutic agent for inflammatory conditions. Further research, including in vivo studies, is warranted to fully elucidate its pharmacological profile and clinical utility. This guide provides a foundational resource for scientists and researchers to design and execute further investigations into the promising anti-inflammatory effects of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. In vitro anti-inflammatory activity of carvacrol: Inhibitory effect on COX-2 catalyzed prostaglandin E(2) biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. (-)-Carveol Prevents Gastric Ulcers via Cytoprotective, Antioxidant, Antisecretory and Immunoregulatory Mechanisms in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound a Naturally-Derived Potent and Emerging Nrf2 Activator Protects Against Acetaminophen-Induced Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Promotes Nrf2 Contribution in Depressive Disorders through an Anti-inflammatory Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro and in vivo effects of clove on pro-inflammatory cytokines production by macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | this compound a Naturally-Derived Potent and Emerging Nrf2 Activator Protects Against Acetaminophen-Induced Hepatotoxicity [frontiersin.org]

- 9. This compound alleviates osteoarthritis progression by acting on synovial macrophage polarization transformation: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound a Naturally-Derived Potent and Emerging Nrf2 Activator Protects Against Acetaminophen-Induced Hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound Promotes Nrf2 Contribution in Depressive Disorders through an Anti-inflammatory Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound Attenuates Seizure Severity and Neuroinflammation in Pentylenetetrazole-Kindled Epileptic Rats by Regulating the Nrf2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Potent Natural Antioxidant this compound Attenuates MCAO-Stress Induced Oxidative, Neurodegeneration by Regulating the Nrf-2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

The Antioxidant Properties of Carveol and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract